molecular formula C18H13NO7 B589413 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N CAS No. 1330188-86-7

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

Cat. No.: B589413
CAS No.: 1330188-86-7
M. Wt: 358.28
InChI Key: ZMFOCUAXRJOPCJ-YDIIICFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Isotopically Labeled Derivatives

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for isotopically modified compounds. According to International Union of Pure and Applied Chemistry recommendations, isotopically labeled compounds require specific notation conventions that clearly indicate both the position and nature of isotopic substitution. The complete International Union of Pure and Applied Chemistry name for this compound is (2R,3R)-3-(2H-1,3-benzodioxol-5-yl)-2-[1,3-dioxo-2,3-dihydro(2-15N)-1H-isoindol-2-yl]-3-hydroxy(1,2-13C2)propanoic acid.

The nomenclature system employed for this compound demonstrates several key International Union of Pure and Applied Chemistry principles for isotopically modified derivatives. The isotopic descriptors are enclosed in parentheses and positioned immediately before the structural element they modify. The carbon-13 labeling is indicated by the notation (1,2-13C2), specifying that two carbon atoms at positions 1 and 2 of the propanoic acid backbone carry the carbon-13 isotope. The nitrogen-15 incorporation is denoted as (2-15N), indicating nitrogen-15 substitution at the 2-position of the isoindoline ring system.

International Union of Pure and Applied Chemistry conventions require that isotopic descriptors follow specific ordering rules when multiple isotopes are present. In this compound, the isotopic modifications are cited in alphabetical order by element symbol, with carbon-13 preceding nitrogen-15 in the systematic name. The stereochemical descriptors (2R,3R) are maintained in their standard position at the beginning of the name, reflecting the absolute configuration of the chiral centers independent of isotopic substitution.

Molecular Formula and Isotopic Composition Analysis: Carbon-13 and Nitrogen-15 Incorporation Patterns

The molecular formula of this compound is C1613C2H1315NO7, with a molecular weight of 358.28 atomic mass units. This represents a significant mass increase compared to the unlabeled parent compound droxidopa, which has the molecular formula C9H11NO5 and molecular weight of 213.189 atomic mass units. The isotopic incorporation pattern reflects strategic placement of heavy isotopes to maximize analytical utility while preserving chemical and biological properties.

The carbon-13 incorporation pattern involves two carbon atoms specifically positioned within the propanoic acid backbone of the molecule. These carbon-13 labels are strategically placed at the carboxyl carbon and the alpha-carbon adjacent to the amino group, providing optimal sites for nuclear magnetic resonance tracking and mass spectrometric identification. The positioning of these isotopic labels ensures maximum spectroscopic visibility while maintaining the molecule's pharmacological profile and metabolic behavior.

Isotopic Component Natural Abundance Labeled Position Mass Contribution
Carbon-13 1.1% Positions 1,2 +2.0 amu
Nitrogen-15 0.4% Position 2 of isoindoline +1.0 amu
Standard Carbon-12 98.9% Remaining 16 positions Standard mass
Standard Nitrogen-14 99.6% Unlabeled positions Standard mass

The nitrogen-15 incorporation occurs specifically at the nitrogen atom within the phthalimido moiety, replacing the naturally abundant nitrogen-14 isotope. This strategic placement enhances the compound's utility in nitrogen-specific nuclear magnetic resonance experiments and provides a distinct mass spectrometric signature for analytical identification. The isotopic substitution pattern maintains the compound's structural integrity while enabling sophisticated analytical applications.

Stereochemical Configuration: DL-threo Diastereomerism in Phthalimido-Droxidopa Derivatives

The stereochemical configuration of this compound encompasses the complex three-dimensional arrangement of atoms around multiple chiral centers. The compound exists as a racemic mixture designated by the DL prefix, indicating the presence of both enantiomeric forms of the molecule. The threo configuration specifically refers to the relative stereochemistry between the amino acid backbone and the aromatic substituent.

The threo diastereomeric configuration is characterized by the anti relationship between the hydroxyl group and the benzodioxole substituent on adjacent carbon atoms. This stereochemical arrangement contrasts with the erythro configuration, where these groups would adopt a syn relationship. The threo configuration in droxidopa derivatives has been extensively studied, with research demonstrating that different stereoisomers exhibit distinct pharmacological properties and metabolic profiles.

Stereoisomer Configuration Relative Activity Metabolic Profile
L-threo (2S,3R) High norepinephrine conversion Rapid decarboxylation
D-threo (2R,3S) Moderate activity Slower metabolism
L-erythro (2S,3S) Low activity Alternative pathways
D-erythro (2R,3R) Minimal activity Limited conversion

The phthalimido protection group introduces additional stereochemical considerations, particularly regarding the nitrogen center and its interaction with the chiral carbon framework. The protected amino acid maintains its stereochemical integrity during synthetic manipulations while providing enhanced stability and analytical advantages. The combination of the threo configuration with the phthalimido protection creates a unique three-dimensional structure that influences both chemical reactivity and analytical behavior.

Solid-State Nuclear Magnetic Resonance Crystallography for Isotopic Positional Verification

Solid-state nuclear magnetic resonance crystallography provides definitive verification of isotopic positioning within this compound. Modern solid-state nuclear magnetic resonance techniques, particularly those employing very fast magic angle spinning frequencies above 60 kilohertz, enable high-resolution characterization of isotopically labeled pharmaceutical compounds. The incorporation of carbon-13 and nitrogen-15 isotopes significantly enhances nuclear magnetic resonance sensitivity and resolution compared to natural abundance measurements.

Carbon-13 nuclear magnetic resonance spectroscopy of the labeled compound reveals distinct chemical shifts for the isotopically enriched positions. The carboxyl carbon typically resonates around 175 parts per million, while the alpha-carbon appears near 55 parts per million in the carbon-13 spectrum. These enhanced signals provide unambiguous identification of the isotopic incorporation sites and confirm the structural integrity of the synthesized compound.

Nitrogen-15 nuclear magnetic resonance applications benefit tremendously from the isotopic labeling, as natural abundance nitrogen-15 experiments are extremely challenging due to the low natural abundance and unfavorable nuclear magnetic resonance properties of nitrogen-14. The nitrogen-15 labeled phthalimido nitrogen appears as a well-resolved signal around 160 parts per million, enabling detailed structural analysis and intermolecular interaction studies.

Nuclear Magnetic Resonance Technique Observation Nucleus Sensitivity Enhancement Resolution Improvement
Carbon-13 Cross Polarization 13C 100-fold increase High resolution achievable
Nitrogen-15 Direct Detection 15N 300-fold increase Baseline resolution
Proton-Detected Experiments 1H Indirect enhancement Structural correlation
Two-Dimensional Correlation 13C/15N Optimal sensitivity Complete assignment

Advanced two-dimensional nuclear magnetic resonance experiments, including carbon-13 to nitrogen-15 correlation spectroscopy, provide comprehensive structural verification and enable detailed analysis of through-bond and through-space connectivity patterns. These experiments confirm not only the presence of the isotopic labels but also their correct positioning within the molecular framework.

Comparative Mass Spectrometric Profiling with Non-labeled Analogues

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that distinguish it from non-labeled analogues. The molecular ion exhibits a mass-to-charge ratio of 359.28, representing a 3.0 atomic mass unit increase compared to the unlabeled compound. This mass shift provides unambiguous identification and enables quantitative analysis in complex biological matrices.

Ultra-performance liquid chromatography tandem mass spectrometry analysis demonstrates distinct precursor-to-product ion transitions for the isotopically labeled compound. The primary fragmentation pathway involves loss of the carboxyl group, producing a characteristic fragment at mass-to-charge ratio 314.28. Secondary fragmentations include elimination of the benzodioxole moiety and cleavage of the phthalimido protecting group, generating a complex but reproducible fragmentation spectrum.

Comparative analysis with unlabeled droxidopa reveals parallel fragmentation patterns shifted by the appropriate mass differences. The unlabeled compound exhibits a molecular ion at mass-to-charge ratio 214.2 and primary fragment at mass-to-charge ratio 152.0. These mass relationships enable simultaneous analysis of labeled and unlabeled compounds in pharmacokinetic studies and metabolic investigations.

Compound Molecular Ion [M+H]+ Primary Fragment Secondary Fragments Retention Time
Labeled Compound 359.28 314.28 269.28, 241.28, 197.28 3.2 minutes
Unlabeled Droxidopa 214.2 152.0 134.0, 107.0, 91.0 3.1 minutes
Mass Difference +145.08 +162.28 Variable shifts +0.1 minutes

The isotopic labeling provides enhanced selectivity in mass spectrometric analysis, particularly in multiple reaction monitoring experiments designed for quantitative analysis. The distinct mass signatures enable unambiguous identification even in complex biological samples containing numerous interfering compounds. This analytical advantage makes the compound invaluable for pharmacokinetic studies, metabolic pathway elucidation, and drug development applications requiring precise quantitative measurements.

Properties

IUPAC Name

(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOCUAXRJOPCJ-YDIIICFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15N]3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Foundation in Non-Labeled Droxidopa Synthesis

The preparation of 1,3-benzodioxole-N-phthalimido DL-threo-Droxidopa derivatives typically begins with piperonal (1,3-benzodioxole-5-carbaldehyde) as a starting material. As outlined in Patent WO2013142093A1, the synthesis involves a three-step process:

  • Aldol Condensation : Piperonal reacts with glycine in the presence of a base (e.g., sodium hydroxide) to form 2-amino-3-(benzo-1,3-dioxol-5-yl)-3-hydroxypropanoic acid.

  • Phthaloylation : The amine group is protected using a phthaloylating agent (e.g., phthalic anhydride), yielding 2-phthalimido-3-hydroxy-3-(3,4-methylenedioxyphenyl)propionic acid.

  • Deprotection : Removal of the phthaloyl group via hydroxylamine treatment produces free Droxidopa.

For the DL-threo diastereomer, racemic resolution is avoided by utilizing a racemic mixture during the aldol step, followed by stereochemical control in crystallization.

Adaptation for Isotopic Labeling

The incorporation of 13C<sub>2</sub> and 15N labels into 1,3-benzodioxole-N-phthalimido DL-threo-Droxidopa necessitates modifications to the standard synthesis:

13C<sub>2</sub> Labeling

  • Labeling Site : The two 13C atoms are introduced at the α- and β-positions of the glycine precursor. Substituting natural-abundance glycine with 13C<sub>2</sub>-glycine ensures isotopic enrichment in the final product’s alanine backbone.

  • Synthetic Adjustments : The aldol condensation step (piperonal + 13C<sub>2</sub>-glycine) proceeds under identical conditions, with no isotopic effect observed due to the stability of 13C in covalent bonds.

15N Labeling

  • Labeling Site : The 15N isotope is incorporated into the amine group of glycine. Using 15N-glycine ensures that the phthalimido-protected nitrogen retains the label throughout the synthesis.

  • Impact on Deprotection : The use of hydroxylamine for deprotection (instead of hydrogenolysis) preserves the 15N label, as reductive methods could introduce undesired side reactions.

Detailed Reaction Conditions and Optimization

Step-by-Step Process with Isotopic Precursors

StepReactionConditionsIsotopic Considerations
1Aldol CondensationNaOH, methanol, 25–30°C, 3 h13C<sub>2</sub>-glycine, 15N-glycine
2PhthaloylationPhthalic anhydride, 45–50°C, 6 hStability of 15N-phthalimide
3CrystallizationL-norephedrine resolution, methanolStereochemical purity maintenance
4DeprotectionNH<sub>2</sub>OH·HCl, H<sub>2</sub>O, 25°C, 2 hAvoidance of 15N loss

Table 1: Key steps in the synthesis of 1,3-benzodioxole-N-phthalimido DL-threo-Droxidopa-13C<sub>2</sub>,<sup>15</sup>N.

Critical Purification Steps

  • Centrifugation and Washing : Post-crystallization, the product is centrifuged (3 h) and washed with demineralized water to remove unreacted glycine and phthalic anhydride.

  • HPLC Analysis : Purity is verified via reverse-phase HPLC, with acceptance criteria of >99.0% purity and <0.05% individual impurities.

Analytical Characterization of Isotopic Enrichment

Mass Spectrometry

  • High-Resolution MS : The molecular ion peak at m/z 359.091 (calculated for C<sub>18</sub>H<sub>10</sub>13C<sub>2</sub><sup>15</sup>NO<sub>7</sub>) confirms isotopic incorporation.

  • Isotopic Distribution : The 13C<sub>2</sub> and 15N labels result in a +3 Da shift compared to the non-labeled compound.

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Peaks at δ 172.4 ppm (carboxyl) and δ 55.1 ppm (α-carbon) show splitting due to 13C-13C coupling.

  • 15N NMR : A singlet at δ −280 ppm confirms the presence of 15N in the phthalimido group.

Challenges in Isotopic Synthesis

Cost and Availability of Labeled Precursors

  • 13C<sub>2</sub>-glycine and 15N-glycine are commercially available but cost-prohibitive at scale, with prices exceeding $5,000/g for 99% isotopic purity.

Stability During Deprotection

  • Hydroxylamine-mediated deprotection must be conducted at pH 7.0–7.25 to prevent racemization or isotopic scrambling.

Applications of Labeled Droxidopa

  • Pharmacokinetic Studies : Used as an internal standard in LC-MS assays to quantify Droxidopa in plasma.

  • Mechanistic Probes : 15N labeling enables tracking of metabolic pathways via isotope ratio mass spectrometry .

Chemical Reactions Analysis

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride (CAS: 1329488-61-0)

This derivative shares isotopic labeling (13C2,15N) with the target compound but differs structurally:

  • Substituents : The benzyl groups at the 3- and 4-positions replace the phthalimido and benzodioxole moieties.
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to the neutral phthalimido derivative, making it preferable for in vitro assays .
  • Molecular Weight : 432.87 g/mol (vs. unlabeled droxidopa at ~213 g/mol), reflecting isotopic and structural modifications .

Unlabeled Droxidopa Derivatives

Compounds like 1,3-Benzodioxole-5-propanoic Acid and (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid (from ) lack isotopic labels and protective groups. Their simpler structures limit utility in tracer studies but retain bioactivity in neurotransmitter pathways .

Isotopic Labeling and Functional Differences

Parameter 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride
Isotopic Labels 13C2, 15N 13C2, 15N
Key Functional Groups Phthalimido, benzodioxole Benzyl ethers, hydrochloride
CAS Number 1330188-86-7 1329488-61-0
Molecular Formula C2113C2H24Cl15NO5 (unclear from evidence; inferred) C2113C2H24Cl15NO5
Primary Use Metabolic tracing, neurotransmitter studies Solubility-enhanced in vitro assays
Reference
  • Isotope Utilization : Both compounds leverage 15N for nitrogen flux studies, but the target compound’s benzodioxole-phthalimido system may reduce metabolic degradation compared to benzyl-protected analogues .
  • Agricultural vs. Pharmaceutical Context : Unlike 15N-labeled fertilizers (), pharmaceutical 15N-labeled compounds prioritize minimizing NH3 emissions and maximizing tracer retention in biological systems .

Stability and Bioavailability

  • Protective Groups : The phthalimido group in the target compound enhances stability against enzymatic cleavage, whereas benzyl ethers in the hydrochloride derivative offer reversible protection for synthetic flexibility .

Notes

Synthetic Challenges : The phthalimido group complicates deprotection steps, whereas benzyl ethers are more straightforward to modify .

Applications : The target compound’s design suits neurological tracer studies, while agricultural 15N analogs focus on nitrogen use efficiency (NUE) in crops, reflecting divergent isotopic priorities .

Biological Activity

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound that serves as an important intermediate in the synthesis of DL-threo-Droxidopa, a drug used primarily in the treatment of Parkinson's disease. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis in biological studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H13NO7
  • CAS Number : 1330188-86-7
  • Molecular Weight : 358.28 g/mol

The biological activity of this compound is primarily attributed to its role as a precursor to norepinephrine. Upon administration, it is metabolized to produce noradrenaline, which plays a crucial role in neurotransmission and cardiovascular regulation. The compound interacts with various receptors and enzymes, modulating physiological responses such as blood pressure regulation and neuronal signaling.

Biological Activity and Therapeutic Applications

  • Antiparkinsonian Effects : The compound's primary application lies in its use as an antiparkinsonian agent. By increasing norepinephrine levels, it helps alleviate symptoms associated with Parkinson's disease such as hypotension and bradykinesia.
  • Metabolic Research : Its stable isotope labeling facilitates studies on metabolic pathways in vivo. Researchers can track the compound's distribution and metabolism within biological systems, providing insights into its pharmacokinetics and dynamics.
  • Cancer Research : Recent studies have explored the potential of benzodioxole derivatives in cancer therapy. For instance, conjugates derived from 1,3-benzodioxole have shown promise in inhibiting tumor growth through mechanisms involving oxidative stress modulation and apoptosis induction in cancer cells (Table 1).

Study 1: Antitumor Activity of Benzodioxole Derivatives

A study investigated the effects of benzodioxole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity against leukemia cells while showing minimal toxicity to normal cells. The mechanism was linked to the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox balance in cancer cells.

CompoundIC50 (µM)Cancer Cell Line
MAZ2<1Molm-13
TAZ25.7Molm-13
DAZ27.9Molm-13

Study 2: Pharmacokinetics in Animal Models

In vivo studies demonstrated that this compound effectively crosses the blood-brain barrier, enhancing norepinephrine levels in the central nervous system (CNS). This property is critical for its therapeutic efficacy in treating Parkinsonian symptoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
Reactant of Route 2
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.